2-(2-methoxypropoxy)propan-1-ol, also known as dipropylene glycol monomethyl ether, is a clear, colorless liquid with a faint ether-like odor. Its chemical formula is C₈H₁₈O₃, and it is classified under the category of glycol ethers. This compound is characterized by its excellent solubility in water and various organic solvents, making it a versatile solvent in industrial applications. It is produced as a mixture of isomers during the reaction of propylene oxide with methanol, resulting in a compound that exhibits low toxicity and hygroscopic properties .
DPM does not have a well-defined mechanism of action in biological systems due to its industrial applications.
The synthesis of 2-(2-methoxypropoxy)propan-1-ol typically involves the following steps:
2-(2-methoxypropoxy)propan-1-ol has a wide range of applications across various industries:
Several compounds share similarities with 2-(2-methoxypropoxy)propan-1-ol, particularly within the glycol ether category. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 1-Methoxy-2-propanol | C₄H₁₀O₂ | Used as a solvent; exhibits low volatility |
| 2-Methoxy-1-propanol | C₄H₁₀O₂ | Commonly used as an intermediate in chemical synthesis |
| Propylene Glycol Monomethyl Ether | C₅H₁₂O₂ | Known for high solvency power; widely used in coatings |
| Ethylene Glycol Monobutyl Ether | C₈H₁₈O₂ | Used in cleaning products; similar solvent properties |
Uniqueness: 2-(2-methoxypropoxy)propan-1-ol stands out due to its specific mixture of isomers that provide unique solubility characteristics and lower toxicity compared to some other glycol ethers. Its versatility across various applications makes it particularly valuable in industrial settings .
DPM extends drying times in solvent-borne and water-based coatings by moderating evaporation rates, which enhances film formation. Its intermediate volatility (evaporation rate of 0.035 relative to butyl acetate) allows sufficient time for pigments to settle evenly, reducing brush marks and improving substrate wetting [6] [8]. In architectural paints, this property enables uniform leveling, critical for achieving high-gloss finishes. For instance, DPM’s surface tension of 68.7 mN/m at 20°C promotes substrate adhesion while minimizing cratering [6].
As a coupling agent, DPM bridges hydrophobic resins and aqueous phases in water-reducible coatings. Its 100% water solubility prevents phase separation, enabling stable formulations with up to 30% organic content [5] [7]. In acrylic latex systems, DPM enhances polymer dispersion, reducing viscosity without compromising solids content (typical dosage: 2–5% by weight) [7]. This is particularly valuable in low-VOC coatings, where it replaces volatile solvents like glycol ethers EB and EE.
DPM plasticizes polymer particles during film formation, lowering the minimum film-forming temperature (MFFT) of acrylic emulsions by 5–10°C [8]. This action enables coalescence at ambient conditions, critical for exterior paints exposed to temperature fluctuations. Its hydroxyl group facilitates hydrogen bonding with polymer chains, improving mechanical durability of dried films [4].
In latex coatings, DPM prevents coagulation when hydrophobic solvents are introduced by stabilizing colloidal particles. At concentrations of 1–3%, it shields emulsion droplets through steric hindrance, maintaining zeta potentials above ±30 mV for over 24 hours [6]. This property is essential in tinting systems, where colorants with incompatible solvents are added post-production.
DPM’s dual solubility (log P = 0.2) makes it effective in heavy-duty degreasers for machinery and metal parts. It dissolves aliphatic hydrocarbons (C10–C16) at loadings of 10–15%, outperforming ethanol in removing oxidized oils [5] [7]. In alkaline cleaners (pH >10), DPM enhances silicate activation, boosting soil suspension capacity by 40% compared to glycol ethers [7].
In all-purpose cleaners, DPM (2–8% concentration) removes grease films from kitchen surfaces without damaging acrylic countertops. Its low odor (threshold <50 ppm) and non-streaking properties make it suitable for glass cleaners, where it prevents rapid evaporation that causes spotting [5] [8].
DPM disrupts London dispersion forces between nonpolar soils and substrates. The methoxy group associates with hydrocarbon chains, while the hydroxyl group solvates polar surfaces. This bifunctional action reduces interfacial tension to <25 mN/m, enabling emulsification of triglycerides within 30 seconds of contact [4] [7].
In photopolymer resins, DPM (5–15% v/v) improves layer adhesion by reducing shrinkage stress during UV curing. Its high boiling point (190°C) minimizes vaporization in heated build chambers, maintaining consistent resin viscosity [6] [8].
DPM serves as a carrier solvent for solder mask inks, providing rheological stability during screen printing. Its low ionic impurity (<10 ppm chloride) prevents electrochemical migration in PCB coatings [5] [7].
DPM functions as an emollient in creams, enhancing spreadability through its low viscosity (3.7 cP at 25°C) [6]. In fragrances, it solubilizes polar aromatics (e.g., vanillin) at 20–30% loadings, extending scent longevity by 50% compared to dipropylene glycol [2] [5].
DPM dissolves disperse dyes at 60–80°C, improving bath stability in polyester dyeing. Its partition coefficient (Kd = 1.8) ensures even distribution between fiber and liquor phases, achieving 95% exhaustion rates [4] [8].
As a tail solvent in gravure inks, DPM adjusts drying speed to 0.5–2 m/min on polypropylene films. Its compatibility with nitrocellulose (25% solubility) prevents resin crystallization during storage [5] [7].
The primary industrial method for producing 2-(2-methoxypropoxy)propan-1-ol involves the catalytic reaction of propylene oxide with methanol. This process represents a nucleophilic ring-opening reaction where methanol acts as the nucleophile attacking the electrophilic carbon atoms of the propylene oxide epoxide ring [2] [3].
The fundamental reaction mechanism proceeds through the following pathway:
Primary Reaction:
Propylene oxide + Methanol → Propylene Glycol Methyl Ether (first stage)
Secondary Reaction:
Propylene Glycol Methyl Ether + Propylene Oxide → 2-(2-methoxypropoxy)propan-1-ol
This two-step process involves the initial formation of propylene glycol methyl ether, which subsequently reacts with additional propylene oxide to yield the target dipropylene glycol methyl ether product [2]. The reaction typically occurs under basic conditions using strong bases such as sodium hydroxide or potassium hydroxide as catalysts .
Industrial-scale production utilizes a continuous process where the reactants are fed into a reactor system maintained at controlled temperature and pressure conditions. The reaction is carried out in liquid phase with excess methanol to drive the reaction toward completion and minimize side reactions [5] [6].
Modern industrial production employs various catalytic systems to enhance reaction efficiency and selectivity. The most significant advancement involves the use of metal oxide catalysts, particularly alpha-iron oxide (α-Fe₂O₃), which demonstrates exceptional catalytic performance [7].
Metal Oxide Catalysts:
Research has demonstrated that nano-scale metal oxides provide superior catalytic activity compared to conventional base catalysts. Among the investigated metal oxides including Fe₂O₃, Fe₃O₄, copper oxide, nickel oxide, zinc oxide, and tin oxide, α-Fe₂O₃ exhibits outstanding performance with 97.7% conversion and 83.0% selectivity to the desired product at 160°C for 8 hours [7].
The catalytic efficiency of metal oxides correlates strongly with their surface basicity and energy gap properties. α-Fe₂O₃ demonstrates optimal characteristics with an energy gap of 2.00 eV and basicity of 1.008, contributing to its high turnover number of 11.5 mol/mol Fe [7].
Ionic Liquid Catalysts:
Tetrabutylphosphonium ionic liquids have emerged as highly efficient catalysts for propylene glycol methyl ether synthesis, achieving yields of 93% compared to traditional catalysts. These ionic liquid systems offer the advantage of recyclability and reduced reaction times, though conventional stirred reactors still require extended reaction periods of approximately 6 hours [6].
Catalyst Optimization Factors:
The relationship between catalytic activity and fundamental properties reveals that surface basicity and energy gap are critical parameters. Catalysts with moderate base strength, such as magnesium oxide, demonstrate selective synthesis capabilities for the target product, while stronger bases like calcium oxide and aluminum oxide show reduced selectivity [8].
Temperature Effects:
The reaction kinetics exhibit strong temperature dependence, with optimal conversion occurring in the range of 150-160°C. At temperatures below 50°C, reaction rates are significantly reduced, while temperatures exceeding 160°C lead to increased side reactions and reduced selectivity [7] [9].
Temperature profiles demonstrate that propylene oxide conversion increases exponentially with temperature, following Arrhenius kinetics. However, selectivity to the desired product decreases at elevated temperatures due to competing reactions, including the formation of propylene glycol and other glycol ethers [9].
Pressure Dependencies:
Operating pressure significantly influences reaction kinetics and product distribution. Studies conducted at pressures ranging from 2.5 to 8.5 bar demonstrate that higher pressures favor propylene oxide conversion while maintaining selectivity to the target product [9].
Reaction Mechanism and Kinetics:
The reaction follows a consecutive mechanism where propylene oxide first reacts with methanol to form propylene glycol methyl ether, followed by a second addition reaction. The overall reaction rate is determined by the slower of these two steps, typically the second addition reaction due to steric hindrance [9].
In-situ Fourier Transform Infrared spectroscopy studies reveal that methanol dissociation into methoxide and proton occurs readily on metal oxide surfaces, particularly magnesium oxide. The propylene oxide adsorption and subsequent ring-opening proceed through carbanion intermediates, explaining the observed reaction kinetics [8].
Thermodynamic Considerations:
The reaction is thermodynamically favorable under typical industrial conditions, with negative Gibbs free energy values ensuring spontaneous progression. The heat of reaction requires careful thermal management to prevent hot spots that could lead to side reactions or catalyst deactivation [9].
Purity Specifications:
Industrial quality control standards require minimum purity levels of 98.0-99.0% as determined by gas chromatography, with typical commercial products achieving 99.54% purity [14] [15]. The purity specification encompasses the sum of all isomers present in the mixture.
Physical Property Control:
Critical physical properties monitored during production include:
Analytical Methods for Quality Control:
Standard analytical procedures include gas chromatography for purity determination, Karl Fischer titration for water content, acid titration for acidity measurement, and various physical property tests including density measurement by pycnometry and refractive index determination [14] [15].
International Standards Compliance:
Manufacturing facilities maintain compliance with international standards including ISO 9001 certification, Kosher and Halal certifications, and adherence to various regional regulatory requirements. These certifications ensure consistent product quality and manufacturing process control [14] [15].
Hydrogen Peroxide to Propylene Oxide (HPPO) Process:
The most significant advancement in environmentally friendly synthesis involves the HPPO process, which eliminates the formation of organic coproducts traditionally associated with propylene oxide production. This process uses hydrogen peroxide as an oxidant with propylene, producing only water as a coproduct [16] [17].
The HPPO process employs titanium-silicate zeolite catalysts (TS-1) that enable selective epoxidation under mild conditions below 100°C. This approach significantly reduces energy consumption and eliminates the need for coproduct separation and purification steps [18] [16].
Direct Propane Oxidation:
Recent research has demonstrated the feasibility of direct propane oxidation to produce both propylene and propylene oxide simultaneously. This approach uses apparently inert materials such as boron nitride and silicon dioxide as catalysts, achieving unexpectedly high selectivity with minimal carbon dioxide formation [19].
The direct oxidation process operates at elevated temperatures (300-500°C) and offers the potential for significant process intensification by eliminating the separate propane dehydrogenation step typically required in conventional processes [19].
Electrocatalytic Epoxidation:
Electrocatalytic approaches represent an emerging green technology that uses water as the sole oxygen source for propylene epoxidation. Recent developments include silver-vanadium catalysts in membrane electrode assemblies that achieve 30.4% Faradaic efficiency and 227 μmol/h propylene oxide production [20].
Manganese dioxide-based electrocatalysts modified with silver oxide demonstrate remarkable improvements in yield, achieving 13.4 g/m²/h production rates with 20-fold improvement compared to unmodified catalysts. These systems operate at low temperatures (25-70°C) and eliminate the need for chemical oxidants [21].
Supercritical Carbon Dioxide Media:
The use of supercritical carbon dioxide as a reaction medium provides an environmentally benign alternative to traditional organic solvents. This approach enables in-situ hydrogen peroxide generation and propylene epoxidation in a single reactor system, achieving 23% propylene oxide yield with 82% selectivity [17] [22].
Ionic Liquid Catalysis:
Environmentally friendly ionic liquid catalysts offer recyclable alternatives to conventional base catalysts. These systems demonstrate high catalytic activity with 93% yields while providing the advantage of easy catalyst recovery and reuse, reducing waste generation and environmental impact [6].
Metal Oxide Heterogeneous Catalysis:
The development of heterogeneous metal oxide catalysts represents a significant advancement in green synthesis methodology. These solid catalysts can be easily separated and recovered from reaction mixtures, eliminating the need for neutralization and waste treatment steps associated with homogeneous base catalysts [7].
Irritant